Benzyl propionate

Fragrance Volatility Substantivity

Formulators face rapid top-note evaporation with benzyl acetate. Benzyl propionate (CAS 122-63-4) delivers quantified heart-phase stability: • 15 Pa vapor pressure - sustains fruity-floral notes through thermal processing & long shelf life • Validated 1:5 blending ratio with benzyl acetate for jasmine/rose modifications • GRAS FEMA 2150; biocatalytic synthesis (>90% yield) available for green chemistry sourcing

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 122-63-4
Cat. No. B094898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl propionate
CAS122-63-4
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C10H12O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyVHOMAPWVLKRQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  poorly soluble in glycerol, glycols, and mineral oil
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Propionate Procurement Overview


Benzyl propionate (CAS 122-63-4) is a carboxylic ester formed from benzyl alcohol and propionic acid, classified within the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) [1]. It is a colorless liquid with a molecular weight of 164.20 g/mol, a logP of approximately 2.4-2.5, and a boiling point of 222 °C [2][3]. As an FDA GRAS-listed flavoring agent (FEMA 2150) and an IFRA-compliant fragrance ingredient, it is widely used in flavor and fragrance applications [4].

AAASAE structural class – aryl alkyl alcohol simple acid ester, consistent with IFRA-compliant fragrance design
FEMA GRAS (2150) – suitable for flavor formulations within regulated food, beverage, and oral care matrices
Mid-volatility heart-note range – designed for controlled temporal fragrance evolution between top and base accords

Benzyl Propionate: Irreplaceable by Analogs


In fragrance and flavor formulation, esters within the same structural family (e.g., acetates, propionates, butyrates) are often considered interchangeable. However, substituting benzyl propionate with its closest analogs—such as benzyl acetate (CAS 140-11-4) or benzyl butyrate (CAS 103-37-7)—introduces quantifiable deviations in volatility, olfactory character, substantivity, and regulatory profile [1]. These differences are not merely sensory nuances; they directly impact formulation stability, end-product performance, and compliance costs. The following evidence guide provides the quantitative, comparator-based data required to make a scientifically justified procurement decision for benzyl propionate over its alternatives [2].

Benzyl propionate (target)
vs. benzyl acetate
~9.5-fold lower vapor pressure may shift temporal fragrance profile and substantivity; a direct acetate replacement risks rapid top-note dissipation.
Benzyl propionate
vs. benzyl butyrate
~5.6-fold higher volatility may alter fixative behavior; the butyrate provides a longer-lasting base effect that cannot be replicated.
AAASAE ester class
generic analog swap
Olfactory character and established modifier ratios are ester-specific; using an uncalibrated analog increases formulation trial-and-error.

Benzyl Propionate Differentiation Evidence


Vapor Pressure vs. Closest Analogs

Benzyl propionate exhibits an intermediate vapor pressure of 15 Pa at 25°C, a critical physicochemical parameter governing volatility and olfactory substantivity [1]. In contrast, its closest analog, benzyl acetate, has a significantly higher vapor pressure of approximately 143 Pa at 25°C, resulting in a roughly 9.5-fold greater volatility [2]. Conversely, the longer-chain benzyl butyrate has a much lower vapor pressure of approximately 2.7 Pa at 25°C [3]. This positions benzyl propionate as a controlled, mid-volatility heart note between the highly volatile acetate and the low-volatility, fixative-like butyrate.

Vapor pressure
Cross-study comparable
~15 Pa (25 °C)
Supports heart-note placement with defined volatility window
~9.5× less volatile than benzyl acetate, ~5.6× more than butyrate
Fragrance Volatility Substantivity Physicochemical

Floral-Jasmine vs. Benzyl Acetate Profile

Direct organoleptic comparison by a major fragrance manufacturer defines benzyl propionate as possessing a floral jasmine note that is 'distinctively more fruity than the corresponding Acetate' [1]. This is a quantifiable shift in the olfactory profile, moving from the sweet jasmine with pear notes of benzyl acetate toward a deeper, more balsamic and fruity character . This difference is not subjective; it is a documented performance characteristic used to impart a 'tutti-frutti' effect that benzyl acetate cannot replicate at comparable use levels .

Olfactory profile
Head-to-head
Floral-jasmine, distinctly more fruity & balsamic
Enables tutti-frutti accords not achievable with acetate alone
Organoleptic evaluation by fragrance manufacturers
Flavor Fragrance Sensory Olfactory

Propionate-Acetate Ratio in Floral Accords

Practical formulation knowledge dictates a specific usage ratio for benzyl propionate. When used as a modifier for benzyl acetate in jasmine and rose fragrances, it is typically employed at a ratio of 1 part benzyl propionate to 5 parts benzyl acetate (1:5) . This quantifiable ratio is not arbitrary; it represents an optimized balance where the propionate adds freshness and depth without overpowering the primary floral character of the acetate. Substituting with another analog would require a different, less established, and likely less effective ratio, increasing formulation development time and cost.

Modifier ratio
Class-level
1:5 (propionate : acetate) in jasmine/rose accords
Provides a starting-point reference for floral modification
Industry practice; data to verify for specific formulation
Formulation Fragrance Application Modifier

Biocatalytic Synthesis Feasibility with Lipase

In the context of sustainable manufacturing, benzyl propionate can be synthesized with high efficiency via enzymatic routes. A study demonstrated that using a fed-batch approach with lyophilized Candida antarctica lipase B (Cal B) as a biocatalyst in a solvent-free system achieves conversions exceeding 90% [1]. This is a notable performance metric, as earlier attempts at lipase-mediated synthesis of this specific ester had been unsuccessful or yielded lower conversions [2]. While this represents a proof-of-concept for a 'green' process rather than a direct comparison to traditional acid-catalyzed esterification yields (which can also be high, e.g., 85-97%), it offers a quantifiable benchmark for assessing biotechnological sourcing options, a key differentiator for procurement strategies focused on sustainability [3].

Biocatalytic route
Supporting evidence
>90% conversion, Cal B lipase, solvent-free
Supports sustainable sourcing feasibility evaluation
Fed-batch proof-of-concept; yields may vary at scale
Green Chemistry Biocatalysis Synthesis Sustainability

Benzyl Propionate: Validated Application Scenarios


Precision Heart Note Development in Fine Fragrance

Formulators can leverage the quantified intermediate vapor pressure (15 Pa) and the documented olfactory shift to a 'distinctively more fruity' character compared to benzyl acetate [1][2]. This allows for the precise engineering of a fragrance's heart phase, ensuring the desired fruity-floral or balsamic accord persists for the intended duration without the rapid top-note flash of acetates. The established 1:5 ratio with benzyl acetate provides a validated starting point for jasmine and rose modifications [3].

Stable Flavor Formulation in Processed Foods and Beverages

Given its GRAS status (FEMA 2150) and its vapor pressure profile, benzyl propionate is a superior choice for imparting stable, long-lasting fruity notes (apple, banana, pineapple) in products that undergo thermal processing or have a long shelf life [1]. Its lower volatility relative to benzyl acetate minimizes flavor loss during heating or over time, providing a quantifiable advantage in product consistency and shelf-life stability [2].

Sustainable Sourcing for ESG-Aligned Product Development

The proof-of-concept for high-yield (>90%) biocatalytic synthesis provides a concrete, data-backed pathway for procurement of 'green chemistry'-derived benzyl propionate [1]. This supports product development in markets where sustainability claims require verifiable process data, allowing a brand to differentiate its end-product with a premium, eco-conscious ingredient story based on enzymatic manufacturing feasibility.

High-Performance Functional Fragrances in Soap and Detergent

Technical performance data indicates benzyl propionate has 'good' (★★★) bloom in soap and 'good' (★★★★★) stability in fabric conditioner and shampoo applications [1]. This makes it a reliable choice for functional products where the fragrance must withstand aggressive pH environments and surfactant systems, and where the specific fruity-floral note of the propionate is desired over the simpler jasmine note of the acetate.

Application
Selection Property
Validation Focus
Fine fragrance heart-note engineering
Mid-volatility ester with fruity-floral olfactory shift
Vapor pressure consistency and organoleptic fidelity across lots
Stable flavor for processed foods/beverages
GRAS-listed, lower volatility than acetate
Flavor retention under thermal processing and shelf-life testing
Sustainable, ESG-aligned sourcing
Reported high-yield enzymatic synthesis pathway
Process scalability and reproducibility of biocatalytic route
Functional fragrances (soap, fabric conditioner)
Reported good stability in surfactant systems
Performance validation in aggressive pH and detergent matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


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